molecular formula C9H18N2 B1521447 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine CAS No. 5015-92-9

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Cat. No. B1521447
CAS RN: 5015-92-9
M. Wt: 154.25 g/mol
InChI Key: NFFVWTLRGWWYDK-UHFFFAOYSA-N
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Description

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a chemical compound . It is also known as 3-methyl-octahydro-1H-pyrido[1,2-a]piperazine .


Molecular Structure Analysis

The molecular structure of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is represented by the InChI code 1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3 . The molecular weight is 154.26 g/mol .


Physical And Chemical Properties Analysis

The physical form of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is liquid . It is stored at room temperature .

Scientific Research Applications

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine: Scientific Research Applications:

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a reference standard to ensure the accuracy of analytical methods such as NMR, HPLC, LC-MS, and UPLC .

Biological Activity Studies

Derivatives of pyrido[1,2-a]pyrazine have been studied for their biological activities, including antioxidant and antiurease activities .

Nonlinear Optical (NLO) Materials

Pyrido[2,3-b]pyrazine derivatives have shown high nonlinear optical responses, indicating potential applications in NLO technologies .

Electrochemical Sensing

Compounds related to 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine have been utilized in electrochemical sensing of DNA .

Cardiotonic Agents

Some pyridazinone derivatives exhibit cardiotonic properties, which could be an area of application for related compounds like 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine .

Synthetic Chemistry

The compound can be used as a building block in synthetic chemistry to create various derivatives with potential applications in different fields .

Molecular Structure Analysis

The detailed molecular structure of this compound allows for its use in studying molecular interactions and properties .

Chemical Procurement and Sourcing

It is available for bulk custom synthesis and procurement for research and development purposes .

BLD Pharm - 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Ambeed - 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives ChemScene - 3-Methyl-octahydro-1h-pyrido[1,2-a]piperazine Molinstincts - Molecular Structure Analysis Biologically Active Pyridazines and Pyridazinone Derivatives Pyrrolopyrazine derivatives: synthetic approaches and biological

Safety and Hazards

The safety information for 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFVWTLRGWWYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667872
Record name 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5015-92-9
Record name 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Reactant of Route 2
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Reactant of Route 3
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Reactant of Route 4
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Reactant of Route 5
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Reactant of Route 6
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

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